![molecular formula C14H15N5O B1663792 4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine CAS No. 1011711-76-4](/img/structure/B1663792.png)
4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as P3, and it has been found to have a wide range of applications in the field of biochemistry and pharmacology. In
Applications De Recherche Scientifique
Catalysis and Synthesis
The compound 4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine, related to pyrrolopyrimidines, has been utilized in catalytic synthesis processes. For example, the DMAP (4-(N,N-dimethylamino)pyridine) catalyzed synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines demonstrates the versatility of pyrrolopyrimidine derivatives in organic synthesis. These compounds were synthesized starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, highlighting the reactivity and potential of pyrrolopyrimidines in complex molecular constructions (Khashi, Davoodnia, & Lingam, 2015).
Antiproliferative and Antiviral Activities
Pyrrolopyrimidines have shown significant antiproliferative and antiviral activities. Research into 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines revealed their potential in inhibiting the growth of L1210 cells and activity against viruses such as human cytomegalovirus and herpes simplex type 1. This study underscores the therapeutic potential of pyrrolopyrimidine derivatives in the treatment of viral infections and cancer (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
Docking Studies
Docking studies of pyrrolopyrimidine derivatives, such as N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have been conducted to understand their interactions with biological targets. These studies provide insights into the molecular basis of their activity and pave the way for the development of new therapeutic agents based on pyrrolopyrimidine structures (Bommeraa, Merugu, & Eppakayala, 2019).
Adenosine Receptor Antagonists
The synthesis of pyrrolo[2,3-d]pyrimidine-4-amines and their evaluation as adenosine receptor antagonists highlight another important area of research application. These compounds, through their action on adenosine receptors, have potential therapeutic implications in various neurological and cardiovascular diseases (Hess et al., 2000).
Propriétés
Numéro CAS |
1011711-76-4 |
|---|---|
Nom du produit |
4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine |
Formule moléculaire |
C14H15N5O |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
4-(4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H15N5O/c1-2-7-20-11-4-6-16-13-12(11)9(8-18-13)10-3-5-17-14(15)19-10/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19) |
Clé InChI |
ZHMRPXZRUZLCNL-UHFFFAOYSA-N |
SMILES |
CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
SMILES canonique |
CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
Synonymes |
MHR; 4-(4-Propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1r,3s)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B1663709.png)
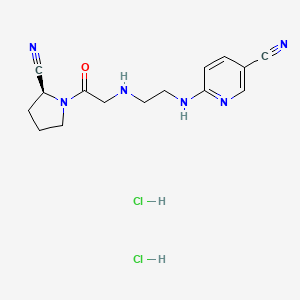
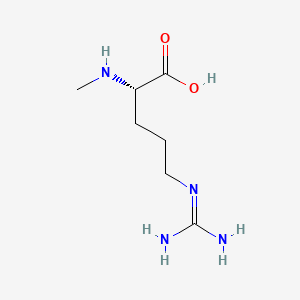
![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)
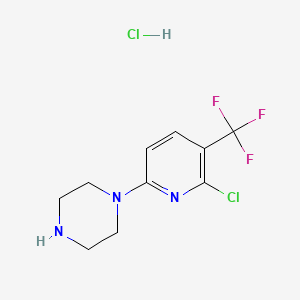
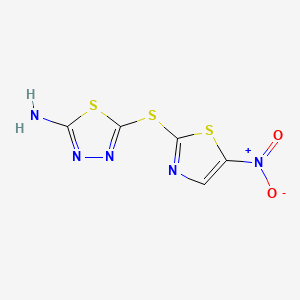
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B1663717.png)
![Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate](/img/structure/B1663720.png)
![4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B1663723.png)
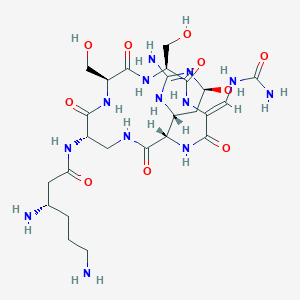
![4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid](/img/structure/B1663725.png)
![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)
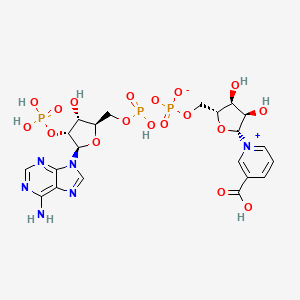
![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)